N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a difluoromethylsulfanyl group at the para position of the aniline ring, a 4-methylpiperidin-1-yl substituent at the 6-position, and a phenyl group at the 1-position of the pyrazolo-pyrimidine core. The difluoromethylsulfanyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the 4-methylpiperidinyl moiety contributes to solubility and target binding .
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6S/c1-16-11-13-31(14-12-16)24-29-21(28-17-7-9-19(10-8-17)33-23(25)26)20-15-27-32(22(20)30-24)18-5-3-2-4-6-18/h2-10,15-16,23H,11-14H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODJOZNEPYHROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 946289-76-5) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article explores its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of 466.6 g/mol. Its structure includes several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C24H24F2N6S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 946289-76-5 |
This compound primarily functions as a kinase inhibitor. It has been shown to interact with various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression and drug resistance.
Key Mechanistic Insights:
- Kinase Inhibition : The compound exhibits selective inhibition of cyclin-dependent kinases (CDK) and other receptor tyrosine kinases, which are implicated in cell cycle regulation and tumor growth.
- Receptor Interaction : It binds to the inactive conformation of kinases, preventing their activation and subsequent downstream signaling that leads to cell proliferation and survival.
Anticancer Properties
Recent studies have demonstrated that this compound has significant anticancer properties:
- Cell Viability Assays : In vitro studies using various cancer cell lines showed a marked reduction in cell viability at submicromolar concentrations, indicating potent cytotoxic effects.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 0.5 |
| A549 (Lung Cancer) | 0.3 |
| HeLa (Cervical Cancer) | 0.2 |
Case Studies
- Study on Multicellular Spheroids :
- Mechanistic Studies :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Research Findings and Pharmacological Relevance
- Anti-Fibrotic Potential: Pyrazolo[3,4-d]pyrimidines with para-substituted aniline groups (e.g., fluorophenyl, difluoromethylsulfanyl) demonstrate inhibition of collagen expression and TNFα signaling, aligning with anti-fibrotic mechanisms observed in herbal compounds .
- Antibacterial Activity : While hexamine derivatives (e.g., methenamine salts) show antibacterial effects via formaldehyde release, the target compound’s mechanism is distinct, likely unrelated to direct antimicrobial action .
Q & A
Q. How to address discrepancies in reported IC₅₀ values across publications?
- Resolution Steps :
- Compound Purity : Re-synthesize and verify purity (>99%) via HPLC and elemental analysis .
- Buffer Systems : Ensure consistent pH (e.g., Tris vs. HEPES) and ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
